molecular formula C12H21NO4 B13894295 tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate

tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate

Cat. No.: B13894295
M. Wt: 243.30 g/mol
InChI Key: BPWQTIYLYCORTJ-VHSXEESVSA-N
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Description

Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a methoxy group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

    Formation of the Tert-Butyl Ester: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl (2S,3S)-2-acetyl-3-hydroxy-pyrrolidine-1-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.

    Tert-butyl (2S,3S)-2-acetyl-3-ethoxy-pyrrolidine-1-carboxylate: Differing by the presence of an ethoxy group instead of a methoxy group.

    Tert-butyl (2S,3S)-2-acetyl-3-methyl-pyrrolidine-1-carboxylate: Differing by the presence of a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-acetyl-3-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8(14)10-9(16-5)6-7-13(10)11(15)17-12(2,3)4/h9-10H,6-7H2,1-5H3/t9-,10+/m0/s1

InChI Key

BPWQTIYLYCORTJ-VHSXEESVSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)OC

Canonical SMILES

CC(=O)C1C(CCN1C(=O)OC(C)(C)C)OC

Origin of Product

United States

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